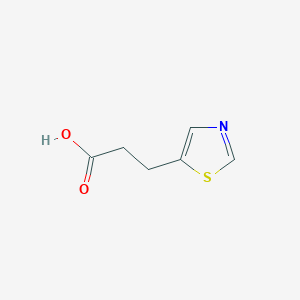

5-Thiazolepropanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,3-thiazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-7-4-10-5/h3-4H,1-2H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLKHRAWUVKIQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50669222 | |

| Record name | 3-(1,3-Thiazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933724-95-9 | |

| Record name | 3-(1,3-Thiazol-5-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50669222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of 3-(Thiazol-5-yl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical structure and synthetic routes for 3-(thiazol-5-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. While direct literature on this specific molecule is sparse, this document outlines a scientifically robust, proposed synthesis based on established chemical transformations on the thiazole scaffold.

Introduction: The Significance of the Thiazole Moiety

Thiazole, a five-membered heterocyclic ring containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of pharmacologically active agents. Thiazole derivatives exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The functionalization of the thiazole ring, particularly at the 5-position with an alkanoic acid side chain, offers a versatile platform for the development of novel therapeutic candidates. 3-(Thiazol-5-yl)propanoic acid represents a key building block in this class, providing a carboxylic acid functionality for further derivatization or for mimicking biological substrates.

Chemical Structure and Properties

3-(Thiazol-5-yl)propanoic acid, also referred to as 5-Thiazolepropanoic acid, is characterized by a propanoic acid group attached to the C5 position of the thiazole ring. The structural details are as follows:

-

Molecular Formula: C₆H₇NO₂S[3]

-

Molecular Weight: 157.19 g/mol [3]

-

IUPAC Name: 3-(1,3-thiazol-5-yl)propanoic acid

The presence of the thiazole ring imparts aromatic character, while the propanoic acid side chain provides a flexible linker and a key acidic functional group. The nitrogen and sulfur heteroatoms in the thiazole ring are potential sites for hydrogen bonding and metal coordination, which can be crucial for biological activity.

Structural Representation:

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, transformation and preliminary bioassay of 3-(thiazol-2-yl(p-tolyl)amino)propanoic acid derivatives | Chemija [lmaleidykla.lt]

- 3. 3-(1,3-Thiazol-2-yl)propanoic acid | C6H7NO2S | CID 2760609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 3-(2-Bromo-1,3-thiazol-5-yl)propanoic acid | C6H6BrNO2S | CID 24741206 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Thiazole Core in Modern Chemistry

An In-depth Technical Guide to the Discovery and Synthetic History of 5-Thiazolepropanoic Acid

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry. Its unique electronic properties and ability to engage in various biological interactions have made it a privileged scaffold in numerous FDA-approved drugs and a vast array of biologically active compounds. Derivatives of thiazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antibacterial, antifungal, anti-inflammatory, and antiviral properties. This guide delves into the history of this vital heterocyclic system, with a specific focus on the synthetic evolution leading to compounds such as this compound. While a singular "discovery" of this compound is not prominently documented in the annals of chemical literature, its existence is a testament to the logical progression of synthetic organic chemistry. This document, therefore, traces the foundational discoveries that enabled its synthesis and presents a scientifically grounded, historical perspective on its creation.

PART 1: The Genesis of the Thiazole Ring System

The story of thiazole begins in the late 19th century, a period of fervent discovery in heterocyclic chemistry. In 1887, Arthur Hantzsch and J. H. Weber first reported the synthesis of the thiazole ring, laying the groundwork for over a century of research and development. This seminal work provided chemists with a reliable method to construct this valuable heterocyclic core, opening the door to the exploration of its chemical and biological properties.

PART 2: Foundational Synthesis: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for the preparation of thiazoles. Its elegance lies in the condensation of two readily available components: an α-halocarbonyl compound and a thioamide.

Mechanism and Experimental Rationale

The reaction proceeds through a well-established mechanism that begins with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring. The choice of reactants allows for the introduction of various substituents onto the thiazole core, providing a versatile platform for creating diverse chemical libraries.

Caption: General schematic of the Hantzsch Thiazole Synthesis.

PART 3: The Emergence of 5-Substituted Thiazoles and the Conceptual Synthesis of this compound

The synthesis of thiazoles with specific substitution patterns, such as substitution at the 5-position, requires a more nuanced synthetic strategy than the direct Hantzsch synthesis might allow. The preparation of this compound serves as an excellent case study for the application of classical synthetic transformations to achieve a specific, non-commercially available target.

A Plausible Historical Synthetic Route

A logical and historically consistent approach to the synthesis of this compound would involve the creation of a 5-substituted thiazole precursor that can be elaborated into the desired propanoic acid side chain. A plausible route, based on established organic chemistry principles, is outlined below.

A key starting material for the introduction of a carbon chain at the 5-position is a 5-formylthiazole. While not directly accessible from the simplest Hantzsch synthesis, derivatives of 5-thiazolecarboxylic acid can be prepared and subsequently converted to the aldehyde. For instance, ethyl 5-thiazolecarboxylate is a known compound. This ester could be reduced to the corresponding alcohol and then oxidized to the aldehyde.

With the 5-formylthiazole in hand, a two-carbon extension to form the propanoate skeleton can be achieved through a variety of classic olefination reactions. The Wittig reaction or the Horner-Wadsworth-Emmons reaction are ideal candidates. These reactions would involve the treatment of the aldehyde with a phosphorus ylide or a phosphonate carbanion, respectively, to form an α,β-unsaturated ester.

The resulting α,β-unsaturated ester can then be reduced to the saturated ester. Catalytic hydrogenation is a standard and effective method for this transformation. Finally, hydrolysis of the ester group, typically under basic or acidic conditions, would yield the target molecule, this compound.

Caption: A plausible synthetic workflow for this compound.

Detailed Experimental Protocol (Conceptual)

Synthesis of Ethyl 3-(Thiazol-5-yl)acrylate: To a solution of 5-formylthiazole in an anhydrous aprotic solvent such as tetrahydrofuran (THF), triethyl phosphonoacetate is added, followed by a strong base like sodium hydride at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion. The product is then extracted and purified by column chromatography.

Synthesis of Ethyl 3-(Thiazol-5-yl)propanoate: The ethyl 3-(thiazol-5-yl)acrylate is dissolved in ethanol, and a catalytic amount of palladium on carbon (10% Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred until the reaction is complete. The catalyst is removed by filtration, and the solvent is evaporated to yield the saturated ester.

Synthesis of this compound: The ethyl 3-(thiazol-5-yl)propanoate is dissolved in a mixture of ethanol and water, and an excess of a base such as sodium hydroxide is added. The mixture is heated to reflux until the ester is fully hydrolyzed. After cooling, the solution is acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and dried.

PART 4: Evolution of Synthetic Methodologies

While the conceptual pathway described above relies on robust and classical reactions, modern synthetic chemistry offers more direct and efficient routes. For instance, cross-coupling reactions, such as the Heck or Suzuki coupling, could potentially be employed to directly couple a 5-halothiazole with a suitable three-carbon building block. These modern methods often provide higher yields, greater functional group tolerance, and milder reaction conditions.

PART 5: Physicochemical Properties and Potential Applications

The structural features of this compound suggest its potential as a valuable building block in drug discovery. The thiazole core provides a metabolically stable and aromatic scaffold, while the propanoic acid moiety offers a handle for further functionalization or for mimicking natural amino acid substructures.

| Property | Value |

| Molecular Formula | C6H7NO2S |

| Molecular Weight | 157.19 g/mol |

| CAS Number | 14527-41-4 (for the related 5-Thiazolecarboxylic acid) |

Given the wide range of biological activities associated with thiazole-containing molecules, this compound could be explored for its potential in various therapeutic areas, including but not limited to:

-

Anticancer Agents: Many thiazole derivatives have shown potent anticancer activity.

-

Antimicrobial Agents: The thiazole ring is a key component of some antibiotics.

-

Anti-inflammatory Drugs: Certain thiazoles exhibit significant anti-inflammatory properties.

Conclusion

The journey to understanding a molecule like this compound is intrinsically linked to the history of its core chemical scaffold. From the pioneering work of Hantzsch and Weber, the field of thiazole chemistry has blossomed, providing chemists with a powerful toolkit for the synthesis of a vast array of functionalized derivatives. While this compound may not have a celebrated moment of discovery, its conceptual synthesis is a logical and elegant exercise in the application of fundamental organic chemistry principles. As the quest for novel therapeutics continues, such unassuming building blocks may yet play a crucial role in the development of the next generation of life-saving medicines.

An In-Depth Technical Guide to 5-Thiazolepropanoic Acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous clinically significant drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions have made it a privileged structure in the design of novel therapeutic agents. This guide focuses on a specific, less-documented member of this family: 5-Thiazolepropanoic acid. While direct experimental data for this compound is sparse, this document provides a comprehensive technical overview by integrating established principles of thiazole chemistry, data from its isomers and derivatives, and predictive modeling. This guide aims to serve as a foundational resource for researchers interested in exploring the potential of this compound and its analogs in drug discovery and development.

Core Molecular Attributes of this compound

Defining the fundamental physicochemical properties of a molecule is the first step in evaluating its potential as a drug candidate. These parameters influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Chemical Identity and Molecular Weight

| Property | Value | Source |

| IUPAC Name | 3-(1,3-thiazol-5-yl)propanoic acid | - |

| Molecular Formula | C6H7NO2S | [3] |

| Molecular Weight | 157.19 g/mol | [4] |

| Isomer (2-substituted) CAS | 144163-65-5 | [4] |

Predicted Physicochemical Properties

The following table summarizes key physicochemical parameters predicted for this compound. These values are crucial for initial assessments of its drug-likeness and potential pharmacokinetic behavior.

| Parameter | Predicted Value | Significance in Drug Development |

| pKa | ~4.5 - 5.0 | Influences ionization state at physiological pH, affecting solubility and membrane permeability. |

| LogP | ~0.8 - 1.2 | Indicates lipophilicity and partitioning between aqueous and lipid environments; impacts absorption and distribution. |

| Aqueous Solubility | Moderately Soluble | Affects formulation possibilities and bioavailability. |

| Polar Surface Area | ~65 Ų | Influences membrane permeability and interactions with biological targets. |

Synthesis of the this compound Scaffold

The Hantzsch thiazole synthesis remains a robust and versatile method for constructing the thiazole ring and can be adapted for the preparation of this compound.[5] This approach involves the condensation of a thioamide with an α-halocarbonyl compound.

Proposed Synthetic Workflow

A plausible synthetic route to 3-(1,3-thiazol-5-yl)propanoic acid is outlined below. This multi-step synthesis starts from readily available starting materials.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol: A Representative Hantzsch Thiazole Synthesis

This protocol describes a general procedure for the Hantzsch synthesis, which can be adapted for the specific target molecule.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the α-haloketone (1 equivalent) in a suitable solvent such as ethanol or acetic acid.

-

Addition of Thioamide: To the stirred solution, add the thioamide (1 equivalent).

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by recrystallization or column chromatography to yield the desired thiazole derivative.

Applications in Drug Discovery and Development

The thiazole ring is a key component in a variety of therapeutic agents, exhibiting a broad spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] While specific data on this compound is limited, its structural motifs suggest potential applications in several therapeutic areas.

Potential as an Anti-inflammatory Agent

Many thiazole-containing compounds have been investigated for their anti-inflammatory properties. The propanoic acid moiety of this compound could mimic the carboxylic acid function present in many non-steroidal anti-inflammatory drugs (NSAIDs), which is often crucial for their activity.

Role as a Scaffold in Anticancer Drug Design

The thiazole scaffold is present in several anticancer drugs.[1] The ability to functionalize the thiazole ring and the propanoic acid side chain provides opportunities for creating derivatives that could interact with various anticancer targets.

Hypothetical Signaling Pathway Involvement

Based on the known mechanisms of other thiazole-containing drugs, this compound derivatives could potentially modulate key signaling pathways involved in cell proliferation and inflammation, such as the NF-κB or MAPK pathways.

Caption: Potential inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored scaffold for drug discovery. This technical guide has provided a comprehensive overview based on the established chemistry of thiazoles and predictive modeling. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activities. The insights provided herein offer a solid foundation for researchers to embark on the exploration of this compound and its derivatives as potential therapeutic agents.

References

- 1. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PubChemLite - 3-(1,3-thiazol-5-yl)propanoic acid hydrochloride (C6H7NO2S) [pubchemlite.lcsb.uni.lu]

- 4. 3-(1,3-Thiazol-2-yl)propanoic acid | C6H7NO2S | CID 2760609 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Thiazolepropanoic Acid: A Comprehensive Technical Guide

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 5-Thiazolepropanoic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. As a critical building block, unambiguous structural confirmation and purity assessment are paramount. This document outlines the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. We delve into the causality behind experimental choices, provide detailed protocols, and offer in-depth interpretation of the spectral data. The guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to apply these analytical techniques for the structural elucidation of this compound and related heterocyclic systems.

Molecular Structure and Analytical Rationale

This compound is composed of a five-membered thiazole ring substituted at the 5-position with a propanoic acid side chain. The structural confirmation relies on identifying and correlating signals originating from both the heterocyclic aromatic core and the aliphatic carboxylic acid moiety.

-

NMR Spectroscopy will be employed to map the proton and carbon framework of the molecule, confirming the connectivity and chemical environment of each atom.

-

IR Spectroscopy will serve to identify key functional groups, most notably the carboxylic acid (O-H and C=O stretches) and the characteristic vibrations of the thiazole ring.

-

Mass Spectrometry will confirm the molecular weight and provide insight into the molecule's stability and fragmentation patterns under ionization, further corroborating the proposed structure.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone technique for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei like ¹H and ¹³C.

Expertise & Causality: Experimental Choices

The choice of a deuterated solvent is critical and depends on the analyte's solubility. For this compound, Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice. Its high polarity readily dissolves the carboxylic acid, and its exchangeable deuterium can identify the acidic -COOH proton. Chloroform-d (CDCl₃) can also be used, but the acidic proton may exchange or give a very broad signal, and solubility might be lower. The standard operating frequency for routine analysis is typically 300-500 MHz; higher fields offer better signal dispersion and resolution.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of purified this compound.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) within a clean, dry 5 mm NMR tube.[1]

-

Homogenization: Ensure the sample is fully dissolved. Gentle sonication may be applied if necessary.

-

Acquisition: Acquire the spectra on a spectrometer operating at a nominal frequency (e.g., 400 MHz for ¹H). Standard pulse programs are used for both ¹H and ¹³C{¹H} acquisitions. For ¹³C NMR, a sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum provides a proton census of the molecule. The thiazole ring protons are expected in the aromatic region, while the propanoic acid chain protons will be in the aliphatic region.

Table 1: Expected ¹H NMR Data for this compound (in DMSO-d₆, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.3 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid, typically very downfield and broad. |

| ~8.9 | Singlet | 1H | H2 | Proton at C2 of the thiazole ring, deshielded by the adjacent nitrogen and sulfur atoms.[2] |

| ~7.7 | Singlet | 1H | H4 | Proton at C4 of the thiazole ring. |

| ~3.2 | Triplet | 2H | H6 (-CH₂-) | Methylene group alpha to the thiazole ring, appears as a triplet due to coupling with H7. |

| ~2.8 | Triplet | 2H | H7 (-CH₂-) | Methylene group alpha to the carboxyl group, appears as a triplet due to coupling with H6. |

¹³C NMR Spectral Interpretation

The proton-decoupled ¹³C NMR spectrum reveals all unique carbon environments within the molecule.

Table 2: Expected ¹³C NMR Data for this compound (in DMSO-d₆, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~173 | C8 (C=O) | Carbonyl carbon of the carboxylic acid, highly deshielded. |

| ~152 | C2 | Thiazole ring carbon between N and S, significantly deshielded. |

| ~145 | C4 | Thiazole ring carbon adjacent to sulfur. |

| ~135 | C5 | Quaternary thiazole carbon attached to the side chain. |

| ~33 | C7 | Methylene carbon adjacent to the carbonyl group. |

| ~25 | C6 | Methylene carbon adjacent to the thiazole ring. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[3]

Expertise & Causality: Experimental Choices

For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is often preferred over traditional KBr pellets. ATR is faster, requires minimal sample preparation, and avoids potential moisture contamination from KBr, which can interfere with the hydroxyl region of the spectrum.

Experimental Protocol: ATR-FTIR

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) after analysis.

IR Spectral Interpretation

The IR spectrum will be dominated by the strong absorptions from the carboxylic acid group and supplemented by signals from the thiazole ring.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 2500-3300 | -COOH | O-H Stretch | Broad, Strong |

| ~1700 | -COOH | C=O Stretch | Sharp, Strong |

| ~3100 | Thiazole | =C-H Stretch | Medium-Weak |

| 1500-1600 | Thiazole | C=N Stretch | Medium |

| 1300-1450 | Propanoic Chain | C-H Bending | Medium |

| ~1250 | -COOH | C-O Stretch | Strong |

| 600-800 | Thiazole | C-S Stretch | Weak-Medium |

The most telling features are the extremely broad O-H stretch centered around 3000 cm⁻¹ (characteristic of a hydrogen-bonded carboxylic acid dimer) and the intense C=O stretch around 1700 cm⁻¹.[4]

Mass Spectrometry (MS)

MS is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Expertise & Causality: Experimental Choices

Electron Ionization (EI) is a hard ionization technique that provides rich fragmentation data useful for structural elucidation.[5] However, it can sometimes lead to a weak or absent molecular ion peak. Electrospray Ionization (ESI), a softer technique, is excellent for confirming the molecular weight via the protonated molecule [M+H]⁺ or deprotonated molecule [M-H]⁻, and is often coupled with liquid chromatography (LC-MS). For this guide, we will focus on the fragmentation pattern expected from EI.

Experimental Protocol: Electron Ionization MS

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe for solids.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[5]

-

Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Fragmentation Analysis

The molecular weight of this compound (C₆H₇NO₂S) is 157.19 g/mol . The mass spectrum should show a molecular ion peak (M⁺˙) at m/z = 157.

The primary fragmentation is expected to occur at the propanoic acid side chain. A key fragmentation is the McLafferty rearrangement, common for carboxylic acids, and cleavage alpha to the carbonyl group or the thiazole ring.[6][7]

Caption: Proposed EI-MS fragmentation pathway for this compound.

Table 4: Major Expected Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Structure/Formula | Notes |

| 157 | [C₆H₇NO₂S]⁺˙ | M⁺˙ | Molecular Ion |

| 112 | [C₅H₆NS]⁺ | [M - COOH]⁺ | Loss of the carboxyl group as a radical. |

| 110 | [C₅H₄NS]⁺ | Thiazolylmethyl cation | Cleavage of the Cα-Cβ bond of the side chain. This is often a very stable and abundant fragment. |

| 84 | [C₃H₂NS]⁺ | Thiazolyl cation | Loss of the entire propanoic acid side chain. |

| 45 | [COOH]⁺ | Carboxyl cation | Resulting from cleavage alpha to the carbonyl group.[6] |

Conclusion

The collective data from NMR, IR, and MS provide a self-validating system for the comprehensive characterization of this compound. ¹H and ¹³C NMR confirm the precise atomic connectivity and chemical structure. IR spectroscopy provides definitive evidence for the presence of the critical carboxylic acid and thiazole functional groups. Finally, mass spectrometry confirms the molecular weight and offers corroborating structural evidence through predictable fragmentation patterns. Together, these techniques provide an unambiguous and trustworthy analytical profile essential for any research or development application.

References

- 1. benchchem.com [benchchem.com]

- 2. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Propanoic acid [webbook.nist.gov]

- 5. uni-saarland.de [uni-saarland.de]

- 6. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

An In-depth Technical Guide to the Solubility and Stability of 5-Thiazolepropanoic Acid

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Physicochemical Landscape of Drug Development

In the intricate journey of drug discovery and development, a thorough understanding of a candidate molecule's physicochemical properties is not merely a regulatory checkbox; it is the very bedrock upon which successful formulation, efficacy, and safety are built. Among these properties, solubility and stability stand as the twin pillars determining a compound's fate. Poor aqueous solubility can lead to low bioavailability, while instability can result in loss of potency and the formation of potentially toxic degradants.

This guide provides a comprehensive technical exploration of the solubility and stability of 5-Thiazolepropanoic acid, a heterocyclic compound representative of a class of molecules with significant therapeutic potential. As a Senior Application Scientist, my objective is not to present a rigid, one-size-fits-all protocol, but rather to impart a strategic and logical framework for characterization. We will delve into the causality behind experimental choices, the importance of self-validating systems, and the integration of predictive and experimental data to build a robust understanding of this molecule.

This document is structured to guide the reader from fundamental principles to practical application, empowering you to not only assess the properties of this compound but also to apply these methodologies to other novel chemical entities.

Part 1: Physicochemical and Structural Characterization of this compound

Before delving into the complexities of solubility and stability, a foundational understanding of the molecule itself is paramount. This compound is a small organic molecule featuring a thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, and a propanoic acid side chain.

Molecular Structure and Key Functional Groups

The structure of this compound dictates its physicochemical behavior.

-

Thiazole Ring: The aromatic thiazole ring contributes to the molecule's overall planarity and electronic properties. With a pKa of approximately 2.5 for the conjugate acid, thiazoles are weakly basic compared to imidazoles[1]. The ring's electron-donating sulfur atom and electron-withdrawing nitrogen atom influence its reactivity and potential for intermolecular interactions.

-

Propanoic Acid Side Chain: The carboxylic acid group is the primary determinant of the molecule's acidic nature and its pH-dependent solubility. The presence of this ionizable group means that the overall charge of the molecule, and thus its interaction with polar solvents like water, will change significantly with pH.

Predicted Physicochemical Properties

In the absence of extensive experimental data for this compound, computational prediction tools provide a valuable starting point for understanding its likely properties. These predictions are derived from the molecule's structure using quantitative structure-property relationship (QSPR) models and other algorithms.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 157.19 g/mol | Influences diffusion, membrane permeability, and overall size. Generally, lower molecular weights are preferred for oral bioavailability (Lipinski's Rule of Five). |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 | A measure of lipophilicity. This value suggests a moderate balance between hydrophilicity and lipophilicity, which is often favorable for drug absorption. |

| pKa (Acid Dissociation Constant) | ~4.0 - 4.5 | Indicates the pH at which the carboxylic acid group is 50% ionized. This is critical for predicting solubility changes in different physiological environments. |

| Aqueous Solubility (logS) | ~ -2.5 to -3.5 | Predicts the intrinsic solubility in water. This value suggests that the compound is likely to be sparingly soluble to slightly soluble in its neutral form. |

Part 2: A Deep Dive into the Solubility of this compound

Solubility is a critical determinant of a drug's absorption and bioavailability. For orally administered drugs, a compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.

Theoretical Framework: The "Why" Behind Solubility

The solubility of a solid in a liquid is governed by the interplay of two main energy considerations:

-

Crystal Lattice Energy: The energy required to break the intermolecular forces holding the solid crystal together.

-

Solvation Energy: The energy released when the individual molecules are surrounded by solvent molecules.

For a substance to dissolve, the solvation energy must overcome the crystal lattice energy.

pH-Dependent Aqueous Solubility

For an ionizable compound like this compound, pH is the most critical factor influencing its aqueous solubility.

-

At low pH (pH < pKa): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). In this state, the molecule is less polar, and its solubility is at its minimum. This is often referred to as the intrinsic solubility (S₀) . A patent related to thiazole carboxylic acids suggests that their minimum solubility is typically observed in the pH range of 1.5-2.5[2].

-

At high pH (pH > pKa): The carboxylic acid group will be deprotonated to its carboxylate form (-COO⁻). The presence of this charged group dramatically increases the molecule's polarity and its ability to interact with water molecules through ion-dipole interactions, leading to a significant increase in solubility.

Solubility in Organic Solvents

Understanding the solubility in organic solvents is crucial for purification, formulation, and analytical method development. Based on the predicted LogP, this compound is expected to have good solubility in polar organic solvents.

Predicted Solubility Profile in Common Solvents:

| Solvent | Polarity Index | Predicted Solubility | Rationale |

| Methanol | 5.1 | High | The polar hydroxyl group of methanol can effectively solvate both the carboxylic acid and the thiazole ring through hydrogen bonding and dipole-dipole interactions. |

| Ethanol | 4.3 | High | Similar to methanol, but slightly less polar. |

| Acetonitrile | 5.8 | Moderate | A polar aprotic solvent that can engage in dipole-dipole interactions. |

| Acetone | 5.1 | Moderate | A polar aprotic solvent capable of accepting hydrogen bonds. |

| Dichloromethane | 3.1 | Low | A nonpolar solvent with limited ability to interact with the polar functional groups of this compound. |

| Hexane | 0.1 | Very Low | A nonpolar solvent, unlikely to overcome the crystal lattice energy of the polar molecule. |

Experimental Determination of Solubility: A Step-by-Step Protocol

While predictions are useful, experimental determination of solubility is the gold standard. The following protocol outlines a robust method for determining thermodynamic solubility.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Objective: To determine the thermodynamic (equilibrium) solubility of this compound in various solvents.

-

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, pH buffers, methanol, acetonitrile)

-

Vials with screw caps

-

Shaker or rotator at a controlled temperature

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Analytical balance

-

Calibrated HPLC-UV system

-

-

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume of each solvent to the respective vials.

-

Equilibration: Tightly cap the vials and place them on a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-72 hours).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed. Immediately filter the aliquot through a syringe filter to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered saturated solution with an appropriate solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L, taking into account the dilution factor.

-

Part 3: Unraveling the Stability Profile of this compound

Stability testing is a critical component of drug development, ensuring that the drug substance maintains its quality, purity, and potency throughout its shelf life. Forced degradation studies are an essential part of this process, providing insights into the intrinsic stability of the molecule and helping to develop stability-indicating analytical methods.

Principles of Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the drug substance to conditions more severe than accelerated stability testing. The goal is to generate degradation products and identify potential degradation pathways. Key stress conditions include:

-

Hydrolysis (Acidic and Basic): To assess susceptibility to degradation in aqueous environments at different pH values.

-

Oxidation: To evaluate the impact of oxidative stress.

-

Photolysis: To determine sensitivity to light.

-

Thermal Degradation: To assess the effect of high temperatures.

Predicted Stability of this compound

Based on the structure of this compound, several potential degradation pathways can be predicted:

-

Hydrolysis: The thiazole ring is generally stable to hydrolysis. However, under harsh acidic or basic conditions, reactions involving the carboxylic acid group (e.g., decarboxylation at very high temperatures) could occur.

-

Oxidation: The sulfur atom in the thiazole ring is a potential site for oxidation, which could lead to the formation of sulfoxides or sulfones.

-

Photolysis: Thiazole-containing compounds can be susceptible to photodegradation. Studies on other thiazole derivatives have shown that photo-irradiation can lead to complex rearrangements and degradation.

Experimental Protocol for Forced Degradation Studies

The following protocol provides a systematic approach to conducting forced degradation studies on this compound.

Protocol: Forced Degradation of this compound

-

Objective: To identify the degradation pathways and degradation products of this compound under various stress conditions.

-

Materials:

-

This compound

-

Hydrochloric acid (e.g., 0.1 M, 1 M)

-

Sodium hydroxide (e.g., 0.1 M, 1 M)

-

Hydrogen peroxide (e.g., 3%)

-

Methanol or other suitable co-solvent

-

Calibrated HPLC-UV/MS system

-

Photostability chamber

-

Oven

-

-

Methodology:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or water).

-

Acid Hydrolysis:

-

Mix the stock solution with an equal volume of HCl solution.

-

Heat the mixture (e.g., at 60 °C) for a defined period (e.g., 24 hours).

-

Withdraw samples at various time points, neutralize with NaOH, and analyze by HPLC.

-

-

Base Hydrolysis:

-

Mix the stock solution with an equal volume of NaOH solution.

-

Keep the mixture at room temperature or heat gently for a defined period.

-

Withdraw samples, neutralize with HCl, and analyze by HPLC.

-

-

Oxidative Degradation:

-

Mix the stock solution with a hydrogen peroxide solution.

-

Keep the mixture at room temperature for a defined period.

-

Withdraw samples and analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose a solution of the compound and the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).

-

Analyze the samples by HPLC.

-

-

Thermal Degradation:

-

Expose the solid compound to dry heat in an oven (e.g., at 70 °C) for a defined period.

-

Dissolve the stressed solid in a suitable solvent and analyze by HPLC.

-

-

Analysis:

-

Analyze all stressed samples, along with a control (unstressed) sample, using a stability-indicating HPLC method.

-

Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of the degradation products.

-

-

Part 4: Conclusion and Future Perspectives

This guide has provided a comprehensive framework for assessing the solubility and stability of this compound. By integrating theoretical predictions with robust experimental protocols, researchers can build a thorough understanding of this molecule's physicochemical properties. The methodologies outlined here are not only applicable to this compound but also serve as a template for the characterization of other novel drug candidates.

The journey from a promising molecule to a safe and effective drug is long and challenging. A solid foundation in understanding and controlling the fundamental properties of solubility and stability is indispensable for navigating this path successfully.

References

Unveiling the Therapeutic Potential of 5-Thiazolepropanoic Acid: A Structural Rationale for Biological Activity

An In-depth Technical Guide

Abstract: 5-Thiazolepropanoic acid is a heterocyclic compound whose specific biological activities are not yet extensively documented in publicly available literature. However, its core structure, comprising a thiazole nucleus and a propanoic acid side chain, is present in numerous pharmacologically active agents. This technical guide provides a comprehensive, in-depth analysis of the potential biological activities of this compound, derived from established structure-activity relationships (SAR) of analogous compounds. We postulate that this molecule holds significant promise as a modulator of metabolic, inflammatory, and oncogenic pathways. This document outlines the scientific rationale for these hypotheses, details robust experimental protocols for their validation, and presents frameworks for data interpretation. The primary audience for this guide includes researchers, scientists, and drug development professionals seeking to explore novel chemical entities for therapeutic intervention.

Introduction: The this compound Scaffold

The thiazole ring is a cornerstone pharmacophore in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates.[1][2] Its unique electronic properties and ability to form key hydrogen bonds allow it to serve as a versatile scaffold for designing agents with diverse biological targets.[3][4] When combined with a propanoic acid functional group—a moiety also critical for the activity of several drug classes like fibrates—the resulting molecule, this compound, presents a compelling case for investigation.

This guide will explore three primary axes of potential activity based on this structural amalgamation:

-

Metabolic Regulation: As a potential agonist of Peroxisome Proliferator-Activated Receptors (PPARs).

-

Anti-inflammatory Effects: Through modulation of key inflammatory mediators like cyclooxygenases (COX) and inducible nitric oxide synthase (iNOS).

-

Anticancer Properties: Via induction of apoptosis and cell cycle arrest in malignant cells.

We will provide the theoretical framework for each potential activity, followed by detailed, field-proven experimental workflows designed to rigorously test these hypotheses.

Postulated Biological Activities: A Mechanistic Overview

Potential as a Peroxisome Proliferator-Activated Receptor (PPAR) Agonist

Scientific Rationale: Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear hormone receptors that function as critical regulators of lipid and glucose metabolism.[5][6] Agonists of PPARs, such as the thiazolidinedione (TZD) class for PPARγ and fibrates for PPARα, are used clinically to treat type 2 diabetes and dyslipidemia.[7][8] The thiazole ring is a known component of various PPAR agonists.[9] Furthermore, many PPARα agonists, like fenofibrate, are propanoic acid derivatives. The combination of these two structural features in this compound strongly suggests a potential for PPAR modulation. Activation of PPARs leads to the transcription of genes involved in fatty acid oxidation, glucose uptake, and insulin sensitization, making this a primary area of interest.[5][6]

Postulated Signaling Pathway: Upon binding, a PPAR agonist like this compound would induce a conformational change in the receptor, causing it to heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, initiating transcription and leading to downstream metabolic benefits.

Caption: Postulated PPAR signaling pathway for this compound.

Potential Anti-inflammatory Activity

Scientific Rationale: Chronic inflammation is a key driver of numerous diseases. The thiazole scaffold is a well-established anti-inflammatory pharmacophore.[1][10] Derivatives have been shown to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1/COX-2) and lipoxygenases (LOX), thereby reducing the production of prostaglandins and leukotrienes.[10] Additionally, some thiazole-based compounds can suppress the expression of inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), a potent inflammatory mediator.[11][12] This suppression is often mediated through the inhibition of the NF-κB signaling pathway.

Postulated Signaling Pathway: In response to an inflammatory stimulus like Lipopolysaccharide (LPS), the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This frees the NF-κB transcription factor to translocate to the nucleus and activate the expression of pro-inflammatory genes, including iNOS and COX-2. We hypothesize that this compound could interfere with this cascade, possibly at the level of IKK activation or by directly inhibiting the enzymatic activity of COX-2/iNOS.

Caption: Potential inhibition of the NF-κB inflammatory pathway.

Potential Anticancer Activity

Scientific Rationale: The development of novel anticancer agents remains a critical priority. The thiazole moiety is integral to several clinically used anticancer drugs, including Dasatinib and Ixabepilone.[1] Research has demonstrated that thiazole derivatives can exert cytotoxic effects against a wide range of cancer cell lines, such as those from lung (A-549), colon (HCT-116), and breast (MCF-7) cancers.[13][14][15] The mechanisms are diverse, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of programmed cell death (apoptosis).[1][16] A common pathway involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio, cytochrome c release from mitochondria, and subsequent activation of caspases.

Postulated Signaling Pathway: We hypothesize that this compound could trigger the intrinsic apoptosis pathway. By increasing the expression of pro-apoptotic proteins like Bax and decreasing anti-apoptotic proteins like Bcl-2, it would disrupt the mitochondrial outer membrane potential (MOMP). This leads to the release of cytochrome c, which forms the apoptosome with Apaf-1 and pro-caspase-9, activating the caspase cascade and culminating in cell death.

Caption: Hypothesized induction of the intrinsic apoptosis pathway.

Proposed Experimental Workflows for Activity Validation

To transition from hypothesis to evidence, a tiered screening approach is necessary. The following protocols are designed as robust, self-validating systems for initial in vitro assessment.

Workflow 1: PPARγ Agonism Assessment

Objective: To determine if this compound can activate the PPARγ receptor. Methodology: Luciferase Reporter Gene Assay. This is the gold standard for quantifying nuclear receptor activation.

References

- 1. mdpi.com [mdpi.com]

- 2. [PDF] Synthesis and Biological Evaluation of Thiazole Derivatives | Semantic Scholar [semanticscholar.org]

- 3. ijrpr.com [ijrpr.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological (or Synthetic) and Nutritional Agonists of PPAR-γ as Candidates for Cytokine Storm Modulation in COVID-19 Disease [mdpi.com]

- 6. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

- 8. PPAR agonist - Wikipedia [en.wikipedia.org]

- 9. Discovery of first-in-class thiazole-based dual FFA1/PPARδ agonists as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Trajectory of 5-Thiazolepropanoic Acid Derivatives in Modern Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of novel therapeutic agents has led researchers down a multitude of chemical avenues. Among the heterocyclic scaffolds that have garnered significant attention, the thiazole nucleus stands out for its remarkable versatility and profound impact on medicinal chemistry. This guide delves into the core of a particularly promising class of compounds: 5-Thiazolepropanoic acid derivatives and their analogs. We will explore their synthesis, mechanisms of action, and therapeutic potential, with a particular focus on their role as modulators of critical biological pathways implicated in metabolic diseases. This document is designed to be a comprehensive resource, blending established scientific principles with practical, field-proven insights to empower researchers in their quest for next-generation therapeutics.

The this compound Scaffold: A Privileged Structure in Medicinal Chemistry

The this compound core is characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms, with a propanoic acid tail at the 5-position. This unique arrangement confers a specific three-dimensional geometry and electronic distribution that allows for favorable interactions with a variety of biological targets. The propanoic acid moiety, in particular, often serves as a crucial anchoring group, mimicking endogenous ligands and engaging in key hydrogen bonding interactions within protein binding pockets.

The true power of this scaffold lies in its amenability to chemical modification. The thiazole ring and its substituents can be readily altered, allowing for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability. This adaptability is paramount in the iterative process of drug design, enabling the optimization of potency, selectivity, and pharmacokinetic profiles.

Therapeutic Landscape: Targeting Metabolic Disorders through PPAR Agonism

A significant body of research on this compound derivatives has centered on their activity as agonists of Peroxisome Proliferator-Activated Receptors (PPARs).[1] PPARs are a family of nuclear receptors that play a pivotal role in the regulation of glucose and lipid metabolism.[2] As such, they are attractive therapeutic targets for metabolic disorders such as type 2 diabetes, dyslipidemia, and obesity.[3]

There are three main subtypes of PPARs: α, γ, and δ (also known as β/δ).

-

PPARα: Primarily expressed in the liver, kidney, heart, and muscle, its activation leads to a decrease in triglycerides and an increase in high-density lipoprotein (HDL) cholesterol. Fibrate drugs are a well-known class of PPARα agonists.[1]

-

PPARγ: Highly expressed in adipose tissue, its activation enhances insulin sensitivity and glucose uptake. The thiazolidinedione (TZD) class of drugs are potent PPARγ agonists.[1][2]

-

PPARδ: Ubiquitously expressed, its activation is associated with increased fatty acid oxidation and improved insulin sensitivity.[4]

The development of pan-PPAR agonists, which activate all three subtypes, is an area of intense research, with the goal of achieving a broader spectrum of metabolic benefits while potentially mitigating the side effects associated with selective agonists.[3] Certain 2-methyl-2-(o-tolyloxy)propanoic acid derivatives, which can be considered analogs of 5-thiazolepropanoic acids, have been investigated as PPAR pan agonists, demonstrating the potential of this structural class to modulate these key metabolic regulators.[3]

Mechanism of Action: A Symphony of Transcriptional Regulation

The therapeutic effects of PPAR agonists are mediated through their ability to modulate gene expression. The general mechanism is as follows:

Figure 1: Simplified schematic of the PPAR signaling pathway activated by this compound derivatives.

Upon entering the cell, the this compound derivative binds to the ligand-binding domain of a PPAR. This binding event induces a conformational change in the receptor, leading to its heterodimerization with the retinoid X receptor (RXR). This PPAR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding recruits a complex of coactivator proteins, ultimately leading to the transcription of genes involved in glucose and lipid metabolism, and inflammation.[2]

Synthesis of this compound Derivatives: A Practical Approach

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective strategy involves the construction of the thiazole ring followed by the elaboration of the propanoic acid side chain. The Hantzsch thiazole synthesis is a classic and versatile method for forming the thiazole core.

General Synthetic Protocol

The following is a representative, multi-step protocol for the synthesis of a generic this compound derivative.

Figure 2: A generalized workflow for the synthesis of this compound derivatives.

Step 1: Hantzsch Thiazole Synthesis

-

Reactants: An α-haloketone and a thioamide are the key starting materials. The choice of these precursors determines the substituents at the 2 and 4 positions of the thiazole ring.

-

Procedure: The α-haloketone and thioamide are typically reacted in a suitable solvent, such as ethanol or isopropanol, often with gentle heating.

-

Workup: After the reaction is complete, the product is isolated by cooling the reaction mixture to induce crystallization, followed by filtration. The crude product can be purified by recrystallization.

Step 2: Functionalization at the 5-Position

-

Objective: To introduce a functional group at the 5-position of the thiazole ring that can be converted into the propanoic acid side chain. This can be achieved through various methods, such as Vilsmeier-Haack formylation to introduce an aldehyde group or radical halogenation of a 5-methyl group.

-

Example (Vilsmeier-Haack): The substituted thiazole is treated with a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to yield the 5-formylthiazole derivative.

Step 3: Chain Elongation

-

Objective: To extend the carbon chain at the 5-position. A common method is the Wittig reaction or the Horner-Wadsworth-Emmons reaction.

-

Procedure (Horner-Wadsworth-Emmons): The 5-formylthiazole is reacted with a phosphonate ylide, such as triethyl phosphonoacetate, in the presence of a base (e.g., sodium hydride) to form an α,β-unsaturated ester (a thiazole-5-acrylate).

Step 4: Reduction and Hydrolysis

-

Reduction: The double bond of the acrylate is reduced, typically through catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst).

-

Hydrolysis: The resulting ester is then hydrolyzed to the carboxylic acid using a base (e.g., sodium hydroxide or lithium hydroxide) followed by acidification.

This generalized protocol provides a framework for the synthesis of a wide range of this compound derivatives. The specific reaction conditions and reagents will need to be optimized for each target compound.

Structure-Activity Relationship (SAR) Insights

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the thiazole ring and any appended aromatic systems. While a comprehensive SAR would require extensive data for a specific biological target, some general principles can be inferred from the literature on related thiazole-containing compounds.

Table 1: General Structure-Activity Relationships for Thiazole-Based PPAR Agonists

| Position on Scaffold | Substituent Effect on Activity | Rationale |

| Propanoic Acid Moiety | Essential for activity | Mimics the carboxylate headgroup of endogenous fatty acid ligands, forming key interactions with the receptor. |

| Thiazole Ring | Serves as a rigid scaffold | Orients the other functional groups in the correct geometry for optimal binding. |

| Substituent at C2 | Often a substituted phenyl ring | Can engage in hydrophobic and/or polar interactions within the ligand-binding pocket. Electron-withdrawing or -donating groups can modulate potency and selectivity. |

| Substituent at C4 | Typically a small alkyl group (e.g., methyl) | Can fill a small hydrophobic pocket in the receptor. Larger groups may be detrimental to activity. |

Systematic exploration of these positions is crucial for the development of potent and selective agonists. For instance, in the development of thiazole-based dual FFA1/PPARδ agonists, the hybridization of known pharmacophores for each target led to the identification of potent dual-acting compounds.[4]

In Vitro and In Vivo Evaluation: A Step-by-Step Guide

The pharmacological characterization of novel this compound derivatives requires a battery of in vitro and in vivo assays to determine their potency, selectivity, efficacy, and pharmacokinetic properties.

In Vitro Assays

1. Receptor Binding Assays:

-

Objective: To determine the affinity of the compound for the target receptor (e.g., PPARα, γ, δ).

-

Methodology: Radioligand binding assays are a common method. This involves incubating the receptor with a radiolabeled ligand of known affinity in the presence of varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured, and the IC₅₀ (the concentration of test compound that displaces 50% of the radiolabeled ligand) is calculated.

2. Reporter Gene Assays:

-

Objective: To measure the functional activity of the compound as an agonist or antagonist.

-

Methodology: Cells are co-transfected with a plasmid expressing the target receptor and a reporter plasmid containing a luciferase gene under the control of a PPRE. The cells are then treated with the test compound, and the luciferase activity is measured. An increase in luciferase activity indicates agonist activity, and the EC₅₀ (the concentration of compound that produces 50% of the maximal response) can be determined.

3. Cellular Assays:

-

Objective: To assess the effect of the compound on a biologically relevant process in a cellular context.

-

Methodology (for PPARγ agonists): Adipocyte differentiation assays using pre-adipocyte cell lines (e.g., 3T3-L1). The cells are treated with the test compound, and the extent of differentiation is assessed by measuring the accumulation of lipid droplets (e.g., using Oil Red O staining) or the expression of adipocyte-specific genes.

In Vivo Studies

1. Pharmacokinetic (PK) Studies:

-

Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.

-

Methodology: The compound is administered to laboratory animals (e.g., mice or rats) via the intended clinical route (e.g., oral gavage). Blood samples are collected at various time points, and the concentration of the compound in the plasma is measured using a validated analytical method (e.g., LC-MS/MS). Key PK parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and bioavailability are calculated.[5]

2. Efficacy Studies in Disease Models:

-

Objective: To evaluate the therapeutic effect of the compound in a relevant animal model of the target disease.

-

Methodology (for type 2 diabetes): Genetically diabetic models (e.g., db/db mice or Zucker diabetic fatty rats) or diet-induced obesity models are commonly used. The animals are treated with the compound over a period of time, and various metabolic parameters are monitored, including blood glucose levels, insulin levels, triglycerides, and body weight.[3] Oral glucose tolerance tests (OGTTs) are also frequently performed to assess improvements in glucose homeostasis.

The Path Forward: Challenges and Opportunities

The journey of a this compound derivative from the laboratory to the clinic is fraught with challenges. Achieving the desired balance of potency, selectivity, efficacy, and safety is a complex multidimensional optimization problem. Issues such as off-target effects, metabolic instability, and potential for toxicity must be carefully addressed.

However, the therapeutic potential of this class of compounds is undeniable. Their ability to modulate key metabolic pathways, particularly through the activation of PPARs, offers a promising avenue for the development of novel treatments for some of the most pressing health challenges of our time. As our understanding of the intricate biology of metabolic diseases continues to grow, so too will our ability to design and develop next-generation this compound derivatives with improved therapeutic profiles. The insights and methodologies outlined in this guide are intended to serve as a valuable resource for the researchers and drug development professionals who are at the forefront of this exciting endeavor.

References

- 1. PPAR agonist - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. oncotarget.com [oncotarget.com]

- 4. Discovery of first-in-class thiazole-based dual FFA1/PPARδ agonists as potential anti-diabetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro drug metabolism and pharmacokinetics of a novel thiazolidinedione derivative, a potential anticancer compound - PubMed [pubmed.ncbi.nlm.nih.gov]

5-Thiazolepropanoic Acid: A Scaffolding Guide for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiazole ring is a cornerstone of medicinal chemistry, present in numerous FDA-approved drugs and countless developmental compounds.[1][2] Its unique electronic properties and ability to engage in diverse molecular interactions make it a privileged scaffold in the design of novel therapeutics. This guide focuses on a specific, yet versatile, member of this family: 5-Thiazolepropanoic acid and its derivatives. We will delve into the synthetic logic, explore the nuanced landscape of its biological activities, and provide actionable, field-proven protocols. This document serves as a technical resource to empower researchers to rationally design and synthesize novel this compound-based molecules with tailored pharmacological profiles.

Introduction: The Thiazole Core in Medicinal Chemistry

The thiazole nucleus, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a vast array of biologically active molecules, from the essential vitamin thiamine (B1) to potent anti-cancer agents like Dasatinib.[3][4] This scaffold's prevalence stems from its metabolic stability and its capacity to act as a bioisostere for other aromatic systems, while offering unique hydrogen bonding and coordination capabilities. The propanoic acid substituent at the 5-position introduces a key pharmacophoric element—a carboxylic acid—which can serve as a crucial interaction point with biological targets, such as the active sites of enzymes or the ligand-binding domains of nuclear receptors. Furthermore, this acidic functional group provides a handle for modulating physicochemical properties like solubility and bioavailability, which are critical for drug development.

This guide will provide a comprehensive overview of the chemistry and biology of this compound derivatives, with a focus on empowering laboratory scientists to accelerate their research programs.

Chemical Synthesis and Derivatization Strategies

The construction of the this compound core and its analogs primarily relies on the foundational Hantzsch thiazole synthesis.[5][6] This robust and versatile reaction provides a reliable entry point for creating a diverse library of compounds for structure-activity relationship (SAR) studies.

Core Synthesis: The Hantzsch Reaction

The Hantzsch synthesis involves the condensation of an α-haloketone or α-haloaldehyde with a thioamide.[5] For the synthesis of the this compound backbone, a key starting material is an α-halo-γ-ketoester.

Causality in Experimental Design:

-

Choice of Halogen: α-bromoketones are typically preferred over α-chloroketones due to their higher reactivity, which allows for milder reaction conditions and often leads to higher yields.[7]

-

Thioamide Partner: The choice of thioamide (R-C(S)NH2) is a primary diversification point. Using different thioamides allows for the introduction of various substituents at the 2-position of the thiazole ring, which is a common strategy for modulating biological activity.

-

Solvent and Temperature: The reaction is often performed in polar protic solvents like ethanol or methanol. Heating is typically required to drive the condensation and cyclization steps to completion.[5]

Experimental Protocol: General Hantzsch Synthesis of Ethyl 2-Aryl-5-thiazolepropanoate

Objective: To synthesize the core ethyl ester precursor of 2-Aryl-5-thiazolepropanoic acid.

Materials:

-

Ethyl 4-bromo-3-oxohexanoate (1.0 eq)

-

Substituted Thiobenzamide (1.1 eq)

-

Ethanol (Absolute)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the substituted thiobenzamide (1.1 eq) in absolute ethanol.

-

Add ethyl 4-bromo-3-oxohexanoate (1.0 eq) to the solution.

-

Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. This step is critical to quench the HBr byproduct formed during the reaction.

-

Reduce the solvent volume under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude ethyl 2-aryl-5-thiazolepropanoate.

-

Purify the crude product by column chromatography on silica gel.

Hydrolysis to the Carboxylic Acid: The final propanoic acid is obtained by standard ester hydrolysis, typically using lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF/water or methanol/water, followed by acidic workup.

Workflow for Synthesis and Purification

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of a this compound derivative.

Caption: General workflow for synthesis and characterization.

Pharmacological Properties: Targeting Peroxisome Proliferator-Activated Receptors (PPARs)

A significant body of research has identified thiazole derivatives as potent modulators of Peroxisome Proliferator-Activated Receptors (PPARs).[8][9] PPARs are a family of nuclear receptors (PPARα, PPARγ, and PPARβ/δ) that play critical roles in regulating lipid metabolism, glucose homeostasis, and inflammation.[10] As such, they are highly validated targets for diseases like type 2 diabetes, dyslipidemia, and metabolic syndrome.[11]

The this compound scaffold, with its characteristic "acidic head" and a lipophilic tail (varied at the 2-position), is structurally analogous to endogenous fatty acid ligands and synthetic PPAR agonists like fibrates and thiazolidinediones.[9][12]

Mechanism of Action

PPARs function as ligand-activated transcription factors. Upon binding a ligand, the receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This complex then recruits co-activator proteins to initiate gene transcription.[10]

Why this matters for drug design: The specific isoform of PPAR activated (α, γ, or δ) dictates the downstream biological effects.

-

PPARα Agonists: Primarily lower triglycerides and are used to treat hyperlipidemia.[9]

-

PPARγ Agonists: Are potent insulin sensitizers used in the treatment of type 2 diabetes.[11]

-

PPARδ Agonists: Are involved in fatty acid oxidation and have been explored for metabolic diseases.[12]

-

Dual/Pan Agonists: Compounds that modulate multiple PPAR isoforms are of great interest for treating complex metabolic disorders.[8]

Signaling Pathway Diagram

Caption: PPAR ligand-activated transcription pathway.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold has yielded crucial insights into the structural requirements for potent and selective PPAR modulation. The general pharmacophore consists of three key regions: the acidic head group, a central aromatic core, and a variable lipophilic tail.

| Region | Modification | Rationale & Typical Outcome |

| Acidic Head | Propanoic acid | Essential for anchoring to a key polar residue (e.g., Tyrosine) in the PPAR ligand-binding domain (LBD).[8] |

| Bioisosteric replacement | Replacing the carboxylic acid with tetrazoles or other acidic isosteres can modulate potency and pharmacokinetic properties. | |

| Central Core | Thiazole ring | Provides a rigid, aromatic scaffold. The nitrogen and sulfur atoms can form specific hydrogen bonds within the LBD.[13] |

| Lipophilic Tail | Aryl/Heteroaryl at C2 | This is the primary point of diversification. The nature of this substituent largely determines isoform selectivity (α vs. γ vs. δ) and potency by occupying a large, hydrophobic pocket in the LBD.[8] |

| Linker to Tail | Introduction of an ether or other flexible linkers between the thiazole and the terminal lipophilic group can optimize the fit within the LBD. |

Key Takeaway: SAR studies consistently show that while the propanoic acid head is a conserved feature for activity, the substituent at the 2-position of the thiazole ring is the most critical determinant of potency and isoform selectivity.[8] For example, modifying this group can shift a compound's profile from a PPARδ selective agonist to a PPARα/δ dual agonist.[8]

Analytical and Bioanalytical Methods

Rigorous characterization is essential to confirm the identity, purity, and biological activity of synthesized compounds.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the chemical structure. The characteristic chemical shifts of the thiazole ring protons and carbons provide a clear diagnostic fingerprint.

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition, while Liquid Chromatography-Mass Spectrometry (LC-MS) is the workhorse for monitoring reaction progress and assessing purity.

Biological Evaluation

Protocol: Cell-Based PPARα/γ Luciferase Reporter Assay

Objective: To determine the functional activity and isoform selectivity of a test compound as a PPAR agonist.

Principle: This assay uses host cells (e.g., HEK293T) transiently transfected with two plasmids: one expressing the full-length human PPARα or PPARγ, and a second "reporter" plasmid containing a luciferase gene under the control of a PPRE promoter. Agonist binding to PPAR activates transcription of the luciferase gene, producing light that can be quantified.

Materials:

-

HEK293T cells

-

DMEM with 10% FBS

-

Opti-MEM

-

Lipofectamine 2000 (or similar transfection reagent)

-

PPARα or PPARγ expression plasmid

-

PPRE-luciferase reporter plasmid

-

pRL-TK plasmid (Renilla luciferase for normalization)

-

Test compounds (dissolved in DMSO)

-

Rosiglitazone (PPARγ positive control)

-

Fenofibric Acid (PPARα positive control)

-

Dual-Glo Luciferase Assay System (Promega)

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density that will result in ~80-90% confluency at the time of transfection.

-